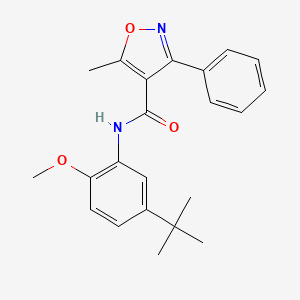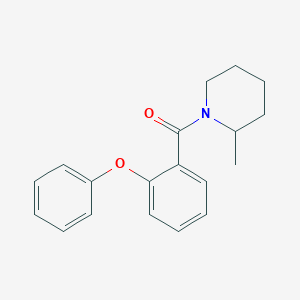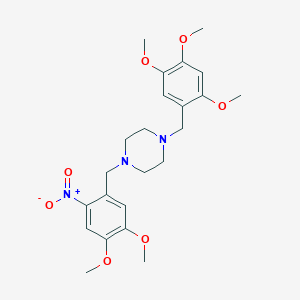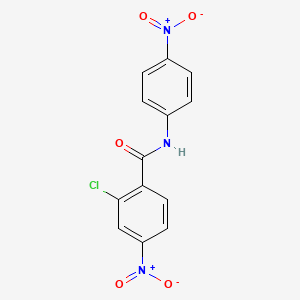![molecular formula C22H22N2O B5121931 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a derivative of the neurotransmitter serotonin and acts as a selective serotonin receptor agonist.
Wirkmechanismus
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B subtypes. Activation of these receptors leads to an increase in the release of dopamine and other neurotransmitters, which may contribute to the therapeutic effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its potential to interact with other neurotransmitter systems, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine research. One area of interest is the potential use of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the treatment of addiction. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine reduces drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the role of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the modulation of other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine and its potential therapeutic applications. Additionally, the development of new synthesis methods for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine may lead to the production of more potent and selective compounds.
Synthesemethoden
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of 4-methoxy-1-naphthaldehyde with indole-3-acetaldehyde, followed by reduction and reductive amination. This synthesis method has been well established in the literature and has been used to produce 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)





![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)